N-(3-methoxybenzyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
Properties
CAS No. |
1031623-31-0 |
|---|---|
Molecular Formula |
C25H21N5O3 |
Molecular Weight |
439.475 |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C25H21N5O3/c1-15-5-3-7-17(11-15)22-23-27-25(32)20-10-9-18(13-21(20)30(23)29-28-22)24(31)26-14-16-6-4-8-19(12-16)33-2/h3-13,29H,14H2,1-2H3,(H,26,31) |
SMILES |
CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC(=CC=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Biological Activity
N-(3-methoxybenzyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, highlighting its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a quinazoline core fused with a triazole ring. The presence of methoxy and tolyl groups contributes to its lipophilicity and may enhance its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of quinazoline and triazole compounds often display significant antibacterial properties. For instance, compounds with similar structures have shown activity against various strains of bacteria, including resistant strains.
- Anticancer Properties : The compound's structural components are associated with inhibitory effects on cancer cell proliferation. Studies have demonstrated that similar triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of key signaling pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for several enzymes involved in critical biological processes. For example, it has been suggested that modifications in the side chains can lead to enhanced inhibition of enzymes like leucyl-tRNA synthetase, which is crucial for protein synthesis in bacteria.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by the following factors:
- Substituents : The presence of electron-withdrawing groups on the aromatic rings has been shown to enhance antibacterial activity. For example, compounds with halogen substituents often exhibit improved potency compared to their unsubstituted counterparts.
- Hydrophobicity : Increased hydrophobic character due to larger alkyl or aryl groups can improve membrane permeability and bioavailability.
Research Findings
A summary of key findings from recent studies includes:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of a series of quinazoline derivatives. Among them, a derivative closely related to the target compound demonstrated an MIC value of 50 µg/mL against Mycobacterium smegmatis, indicating strong potential for further development as an antimicrobial agent.
- Cancer Cell Line Testing : In vitro testing on various cancer cell lines showed that certain derivatives led to a reduction in cell viability by over 70% at concentrations as low as 10 µM. This suggests a promising anticancer profile warranting further investigation into its mechanism of action.
Scientific Research Applications
Medicinal Chemistry Applications
N-(3-methoxybenzyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is primarily studied for its potential as a drug candidate. The compound's structure incorporates a quinazoline and triazole moiety, which are known for their diverse biological activities.
Anticancer Activity
Studies have indicated that compounds containing quinazoline and triazole rings exhibit significant anticancer properties. For instance, a related study highlighted that quinazoline derivatives can induce apoptosis in various cancer cell lines by inhibiting specific kinases involved in cell proliferation and survival . The incorporation of the triazole ring is believed to enhance the binding affinity to target proteins, making it a promising scaffold for anticancer drug development.
Enzyme Inhibition
The compound has shown potential as an inhibitor of enzymes such as cholinesterases (ChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's. Research indicates that triazole-containing compounds can effectively inhibit butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE), with some derivatives demonstrating IC50 values comparable to established inhibitors like donepezil . This suggests that this compound could be explored further for neuroprotective applications.
Synthetic Methodologies
The synthesis of this compound can be achieved through various methodologies that allow for the incorporation of different substituents to optimize biological activity.
One-Pot Synthesis Techniques
Recent advancements in synthetic chemistry have introduced one-pot synthesis methods that streamline the production of complex molecules like this compound. These methods often involve the condensation of substituted aromatic aldehydes with appropriate amines and carbonyl compounds under microwave irradiation or conventional heating . Such techniques not only enhance yield but also reduce reaction times significantly.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies help identify potential interactions at the molecular level and guide further modifications to improve efficacy and selectivity against specific enzymes or receptors .
Case Studies and Research Findings
Several research studies have documented the efficacy of similar compounds derived from quinazoline and triazole frameworks:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Quinazoline derivative | AChE inhibition | 0.23 µM | |
| Triazole hybrid | BuChE inhibition | 31.8 µM | |
| Quinazoline analogs | Anticancer activity | Varies by cell line |
These findings support the hypothesis that modifications to the quinazoline and triazole structures can lead to enhanced biological activities.
Comparison with Similar Compounds
Key Structural Features :
- 3-Methoxybenzyl Group : Enhances lipophilicity and modulates electronic properties.
- m-Tolyl Substituent : Influences steric and electronic interactions with biological targets.
Estimated Molecular Properties :
Based on analogs (e.g., ):
- Molecular Formula : Likely C₂₆H₂₂N₅O₃ (approximated from similar compounds).
- Molecular Weight : ~464.5 g/mol.
Triazoloquinazoline derivatives are extensively studied for their structure-activity relationships (SAR). Below is a comparative analysis of the target compound and key analogs:
Key Findings from Comparative Analysis:
Substituent Effects on Bioactivity :
- Fluorine/Chlorine : Fluorinated analogs (e.g., ) show improved target selectivity due to electronegativity and metabolic stability . Chlorine () enhances lipophilicity but may reduce solubility .
- Methoxy Groups : Methoxybenzyl derivatives (e.g., ) exhibit balanced lipophilicity and solubility, correlating with broad-spectrum antimicrobial activity .
- Positional Isomerism : Meta-substituted tolyl groups (as in the target compound) may offer steric advantages over para-substituted analogs () in binding hydrophobic pockets .
Synthetic Challenges :
- Multi-step synthesis requiring precise control of cyclization (e.g., triazole-quinazoline fusion) and functionalization (e.g., carboxamide coupling) .
- Purity optimization (typically 95%+ for research-grade compounds) via chromatography and recrystallization .
Biological Performance: Anticancer Potential: Fluorinated triazoloquinazolines () inhibit cancer cell growth (IC₅₀: 1–10 µM) via kinase or DNA intercalation mechanisms . Antimicrobial Activity: Benzodioxole derivatives () disrupt bacterial membranes or enzyme function (e.g., dihydrofolate reductase) .
Q & A
Q. What are the key steps in synthesizing N-(3-methoxybenzyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide?
The synthesis typically involves:
- Core Formation : Cyclization of a quinazoline precursor with hydrazine derivatives to generate the triazoloquinazoline scaffold .
- Functionalization : Introduction of the 3-methoxybenzyl and m-tolyl groups via nucleophilic substitution or coupling reactions (e.g., using benzyl bromides or aryl boronic acids under Pd catalysis) .
- Carboxamide Attachment : Activation of the quinazoline carboxylic acid intermediate (e.g., using EDCI/HOBt) followed by coupling with 3-methoxybenzylamine .
Critical Parameters : Solvent choice (e.g., DMF for solubility), temperature control (reflux for cyclization), and catalysts (e.g., benzyltributylammonium bromide for phase-transfer reactions) .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, aromatic protons from m-tolyl at δ 6.8–7.5 ppm) .
- Mass Spectrometry (LC-MS) : Confirm molecular weight (e.g., expected [M+H]+ ≈ 470–480 g/mol) .
- HPLC : Purity assessment (>95% by reverse-phase C18 column) .
- Crystallography : X-ray diffraction for unambiguous structural confirmation, though crystallization may require slow evaporation from DMSO/EtOH mixtures .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
Structure-Activity Relationship (SAR) Insights :
- Methoxy Position : 3-Methoxybenzyl vs. 4-methoxybenzyl analogs show divergent antimicrobial potency due to steric and electronic effects on target binding .
- m-Tolyl Group : Substitution with electron-withdrawing groups (e.g., Cl, F) enhances anticancer activity by improving membrane permeability and target affinity (see Table 1) .
Q. Table 1. Bioactivity Comparison of Analogous Derivatives
| Substituent (R1, R2) | Antimicrobial IC50 (µg/mL) | Anticancer IC50 (µM) |
|---|---|---|
| 3-OMe, m-Tolyl | 12.5 | 8.2 |
| 4-Cl, p-Fluorophenyl | 8.7 | 5.1 |
| 4-OMe, 3-NO2-Phenyl | 18.9 | >20 |
| Data extrapolated from |
Q. What experimental strategies resolve contradictions in reported bioactivity data?
- Dose-Response Validation : Reproduce assays (e.g., MIC for antimicrobial activity) across multiple cell lines (e.g., S. aureus ATCC 25923 vs. clinical isolates) to assess consistency .
- Off-Target Profiling : Use kinase/phosphatase inhibition panels to identify non-specific interactions that may skew cytotoxicity results .
- Solubility Adjustments : Address discrepancies in DMSO stock concentrations (e.g., use sonication or β-cyclodextrin complexation for hydrophobic compounds) .
Q. What mechanistic hypotheses explain its dual antimicrobial and anticancer activities?
- Enzyme Inhibition : Triazoloquinazolines inhibit dihydrofolate reductase (DHFR) in microbes and tyrosine kinases (e.g., EGFR) in cancer cells .
- Reactive Oxygen Species (ROS) Modulation : Methoxy and triazole groups may induce oxidative stress in bacterial membranes and tumor cells .
Validation Methods :- Enzyme Assays : Fluorometric DHFR activity assays with NADPH depletion monitoring .
- ROS Detection : Flow cytometry with DCFH-DA staining .
Methodological Challenges and Solutions
Q. How can researchers optimize yield in multi-step syntheses?
- Step-Specific Troubleshooting :
- Purification : Use flash chromatography (silica gel, 5% MeOH/CH2Cl2) followed by recrystallization (EtOAc/hexane) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
